molecular formula C7H14Cl2N2O2 B2660050 rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride CAS No. 1909295-00-6

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

Cat. No. B2660050
M. Wt: 229.1
InChI Key: SVLXXPTVOWLLEY-KXSOTYCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride” is a chemical compound with the CAS Number: 1909295-00-6 . It has a molecular weight of 229.11 and is used in scientific research due to its versatile applications.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5 (6)9-7;;/h5-6,8H,1-4H2, (H,9,10);2*1H/t5-,6+;;/m0…/s1 .


Physical And Chemical Properties Analysis

This compound is a solid . The storage temperature is -20C .

Scientific Research Applications

Stereoselective Organic Synthesis

  • Stereoselective Access to Dihydroxylated Pyrrolidines: Protected dihydroxylated 1,2-oxazine derivatives were converted into tetrahydro-1,2-oxazines by stereoselective reduction, demonstrating a method for reductive ring contraction yielding enantiopure tetrahydro-2H-1,2-oxazine derivatives. This process underscores the chemical's utility in the precise construction of complex organic molecules (Reissig et al., 2007).

Chemical Synthesis Techniques

  • One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones: Demonstrated a convenient method for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the compound's relevance in facilitating streamlined synthetic pathways (Cho et al., 2003).

Nanohybrid Biocatalysts

  • Kinetic Resolution of Secondary Alcohols: A study on the development of a nanohybrid material for kinetic resolution of secondary alcohols highlights the potential of rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride in biocatalysis, showing high selectivity and efficiency in producing enantiomerically pure substances (Galvão et al., 2018).

Photophysical Properties

  • Photoinduced Face-Inversion in Conjugated Tetraene Ligands: Investigation into the photophysical behavior of linear sandwich tripalladium complexes, revealing insights into the structural dynamics and isomerization processes relevant for materials science and molecular engineering (Murahashi et al., 2002).

Catalysis and Green Chemistry

  • Iron(II) Complexes for Sodium Bicarbonate Hydrogenation: The use of linear tetraphosphine compounds for synthesizing Fe(II) complexes, serving as efficient homogeneous catalysts for sodium bicarbonate hydrogenation, underscores the importance of rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride in green chemistry applications (Bertini et al., 2015).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLXXPTVOWLLEY-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.